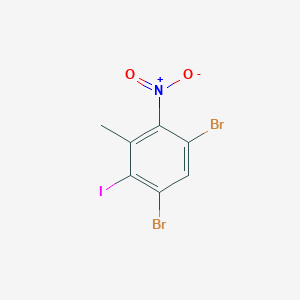
1,5-Dibromo-2-iodo-3-methyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromo-2-iodo-3-methyl-4-nitrobenzene is an aromatic compound with a benzene ring substituted with bromine, iodine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-iodo-3-methyl-4-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process can be summarized as follows:
Bromination: The addition of bromine atoms to the benzene ring using bromine in the presence of a catalyst such as iron(III) bromide.
Methylation: The addition of a methyl group using methyl iodide and a base such as potassium carbonate
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-iodo-3-methyl-4-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1,5-Dibromo-2-iodo-3-methyl-4-aminobenzene.
Oxidation: 1,5-Dibromo-2-iod
Properties
Molecular Formula |
C7H4Br2INO2 |
|---|---|
Molecular Weight |
420.82 g/mol |
IUPAC Name |
1,5-dibromo-2-iodo-3-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H4Br2INO2/c1-3-6(10)4(8)2-5(9)7(3)11(12)13/h2H,1H3 |
InChI Key |
VTLAOEOBCKOVNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1I)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


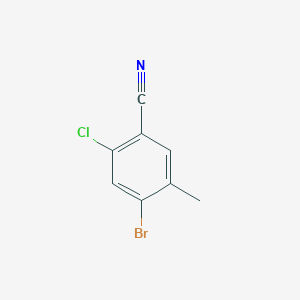
![2-Chloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B12987185.png)
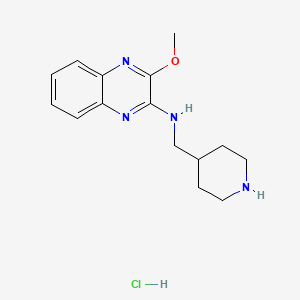
![(R)-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one](/img/structure/B12987207.png)
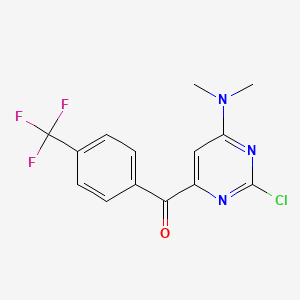
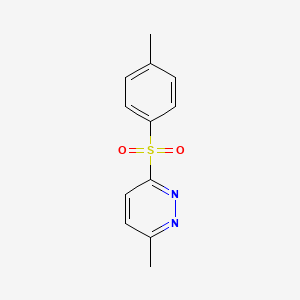
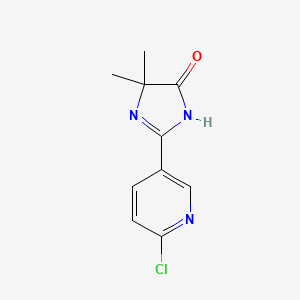
![(R)-4-(7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine](/img/structure/B12987233.png)
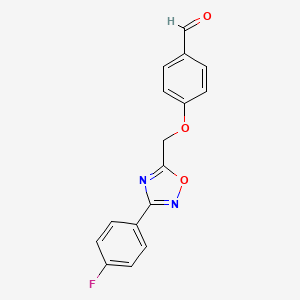
![Methyl 3,3-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12987240.png)
![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate](/img/structure/B12987246.png)

![tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12987261.png)

